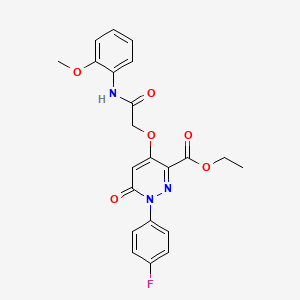![molecular formula C15H15N3OS B2494947 (5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903609-38-0](/img/structure/B2494947.png)
(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of compounds that are of significant interest in organic chemistry due to their complex molecular structures and potential for various applications, including medicinal chemistry. Compounds of similar complexity often demonstrate unique physical, chemical, and biological properties, making them valuable for study and application in developing new materials, pharmaceuticals, and understanding fundamental chemical processes.
Synthesis Analysis
Synthesis of compounds with similar complexity typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Gein et al. (2020) described the synthesis of related compounds through three-component condensation under solvent-free conditions, highlighting the importance of optimizing reaction conditions for achieving high yields and purity (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).
Molecular Structure Analysis
The determination of molecular structures of complex compounds often involves spectroscopic methods and X-ray crystallography. Huang et al. (2021) provided insights into molecular structure determination using FTIR, NMR, mass spectrometry, and X-ray diffraction, complemented by density functional theory (DFT) calculations to confirm structural characteristics and predict properties (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving complex compounds can lead to various transformations, including oxidative cyclization, ring-opening, and nucleophilic attacks. Naya et al. (2005) explored transformations leading to structurally related compounds, demonstrating the influence of molecular structure on reaction pathways and selectivity (Naya, Yamaguchi, & Nitta, 2005).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial and anticancer activities. For example, novel pyrazole derivatives with various moieties have shown significant antimicrobial and higher anticancer activities compared to reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study synthesized 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for anticancer activity, revealing promising results against cancer cell lines (Katariya, Vennapu, & Shah, 2021).
Solution Formulation for Poorly Soluble Compounds
Research has been conducted to develop suitable formulations for poorly water-soluble compounds to increase their in vivo exposure, which is crucial for early toxicology and clinical studies. This involves the evaluation of nonaqueous solution formulations to prevent or delay precipitation following dilution with water, which could be relevant for the compound (Burton et al., 2012).
Novel Drug Candidates
There's research on the discovery of multifunctional drug candidates for the treatment of neuropsychiatric and neurological disorders, involving compounds with potent binding affinities to specific receptors. Such studies might indicate potential applications of the compound in the development of new therapeutic agents (Li et al., 2014).
Propiedades
IUPAC Name |
(5-methylthiophen-2-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-2-5-14(20-9)15(19)18-10-3-4-13(18)11-7-16-8-17-12(11)6-10/h2,5,7-8,10,13H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGJITMWBTWSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
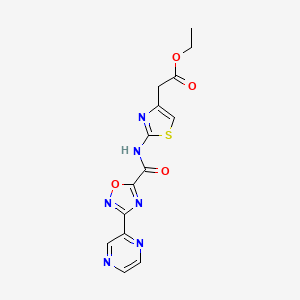
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2494868.png)
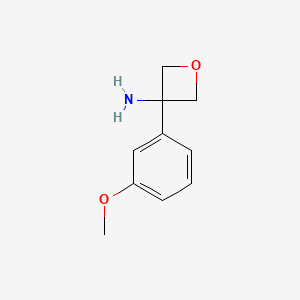
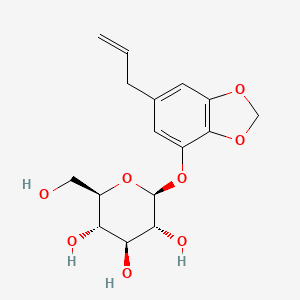
![3-Cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494872.png)
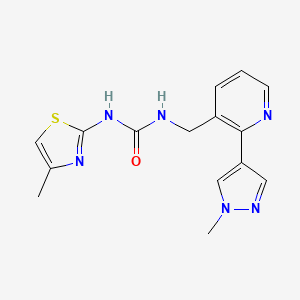
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)
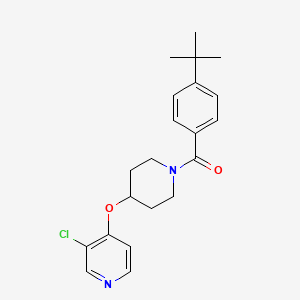
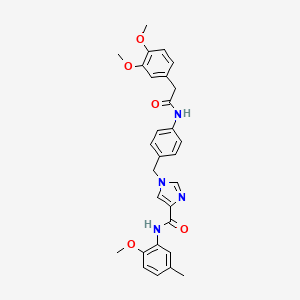
![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)
